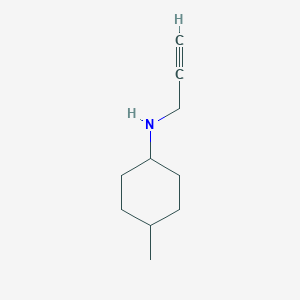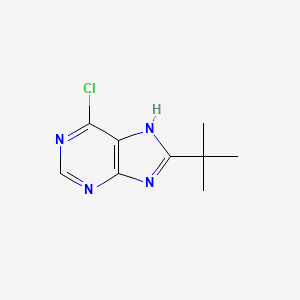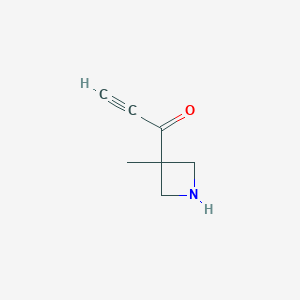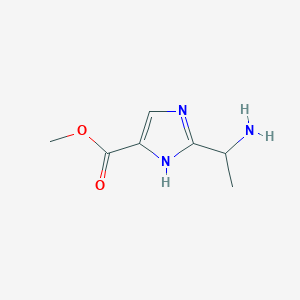
4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine is an organic compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl group and an N-(prop-2-yn-1-yl)amine group. It is primarily used in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine typically involves the reaction of cyclohexanone with propargylamine in the presence of a reducing agent . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Palladium on carbon (Pd/C) or Raney nickel
Reducing Agent: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Feedstock Preparation: Purification of cyclohexanone and propargylamine
Reaction: Conducted in a flow reactor with controlled temperature and pressure
Purification: Distillation or recrystallization to obtain the pure product
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Can be reduced to form saturated amines
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd/C or Raney nickel)
Substitution: Alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide)
Major Products
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexylamine derivatives
Substitution: N-alkyl or N-acyl cyclohexanamine derivatives
Applications De Recherche Scientifique
4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, such as antimicrobial properties
Medicine: Explored for its potential therapeutic effects in treating certain diseases
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine is unique due to its specific structural features, such as the cyclohexane ring and the N-(prop-2-yn-1-yl)amine group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
4-methyl-N-prop-2-ynylcyclohexan-1-amine |
InChI |
InChI=1S/C10H17N/c1-3-8-11-10-6-4-9(2)5-7-10/h1,9-11H,4-8H2,2H3 |
Clé InChI |
NJEPGZBMPHBIJO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine](/img/structure/B13208734.png)
![3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride](/img/structure/B13208736.png)


![3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13208745.png)



![Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13208775.png)
![5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13208797.png)
![2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13208804.png)
